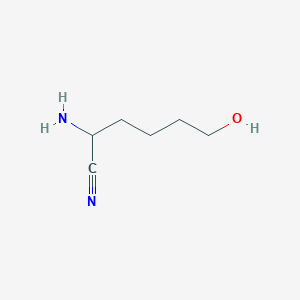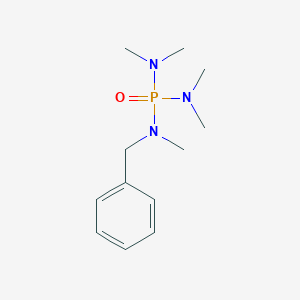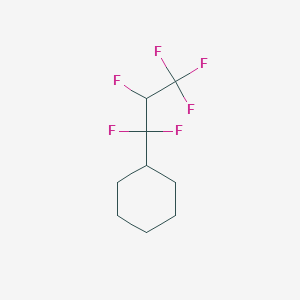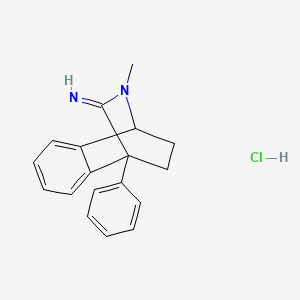
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline is a unique organosilicon compound characterized by its six methyl groups and a disilane backbone
準備方法
The synthesis of 1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline typically involves the reaction of suitable silicon precursors under controlled conditions. One common method includes the reaction of chlorosilanes with methyl lithium or Grignard reagents to introduce the methyl groups. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as platinum or palladium complexes can be employed to facilitate the reaction and improve efficiency.
化学反応の分析
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: Halogenation reactions using reagents like chlorine or bromine can replace hydrogen atoms with halogens, forming halogenated derivatives.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanols, siloxanes, and halogenated silanes.
科学的研究の応用
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a ligand in organometallic chemistry.
Biology: Its derivatives are studied for potential use in drug delivery systems due to their biocompatibility and stability.
Medicine: Research is ongoing to explore its use in imaging and diagnostic applications, leveraging its unique chemical properties.
Industry: It is utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用機序
The mechanism by which 1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline exerts its effects involves interactions with various molecular targets. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These interactions can influence the reactivity and stability of the metal center, facilitating catalytic processes.
In biological systems, its derivatives may interact with cellular membranes or proteins, affecting their function and stability. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline can be compared with other similar compounds such as:
Hexamethyldisilane: Lacks the additional methyl groups and has different reactivity and applications.
Tetramethyldisilane: Contains fewer methyl groups, resulting in different physical and chemical properties.
Octamethylcyclotetrasiloxane: A cyclic compound with different structural and functional characteristics.
特性
CAS番号 |
51342-14-4 |
|---|---|
分子式 |
C10H22Si2 |
分子量 |
198.45 g/mol |
IUPAC名 |
1,1,2,2,4,5-hexamethyl-3,6-dihydrodisiline |
InChI |
InChI=1S/C10H22Si2/c1-9-7-11(3,4)12(5,6)8-10(9)2/h7-8H2,1-6H3 |
InChIキー |
VDCZFBBYFJDFIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C[Si]([Si](C1)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
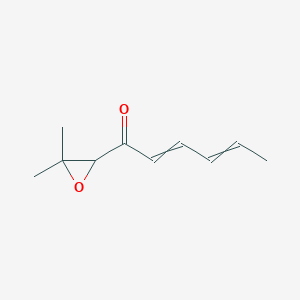
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
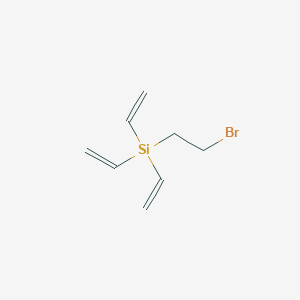
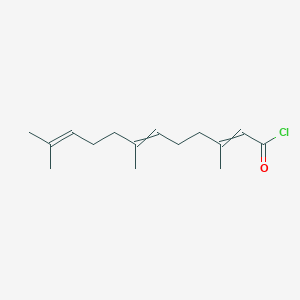
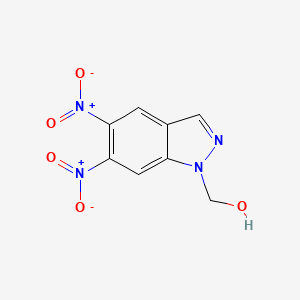
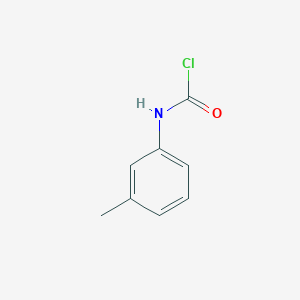
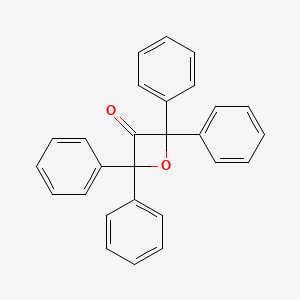
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
